molecular formula C13H19N B12944487 3,6-Diethyl-1,2,3,4-tetrahydroquinoline

3,6-Diethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B12944487
M. Wt: 189.30 g/mol
InChI Key: RFMYILMLPKFVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diethyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound based on the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a structure of high significance in medicinal chemistry and drug discovery . THQ derivatives are privileged structures found in a myriad of bioactive molecules and approved pharmaceuticals, with documented activities including antimicrobial, anticancer, antihypertensive, and antidepressant effects . The specific 3,6-diethyl substitution pattern on this heterocyclic core is designed to explore structure-activity relationships (SAR) and modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, which can influence interactions with biological targets . Researchers value this compound primarily as a key synthetic intermediate or building block for the development of novel pharmacologically active agents . Synthetic routes to analogous tetrahydroquinolines often involve advanced domino strategies, such as hydrogenation and reductive amination sequences, to efficiently construct the core structure with high diastereoselectivity . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3,6-diethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H19N/c1-3-10-5-6-13-12(7-10)8-11(4-2)9-14-13/h5-7,11,14H,3-4,8-9H2,1-2H3

InChI Key

RFMYILMLPKFVHR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(C=CC(=C2)CC)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, quinoline can be hydrogenated in the presence of a palladium catalyst under high pressure to yield tetrahydroquinoline derivatives . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as platinum on carbon (Pt/C) are commonly used to facilitate the hydrogenation process, and reaction conditions are optimized to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.

Scientific Research Applications

3,6-Diethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, leading to increased levels of these neurotransmitters in the brain . This mechanism is of particular interest in the treatment of neurodegenerative disorders.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The biological and chemical properties of THQ derivatives are highly dependent on substituent type, position, and electronic effects. Key structural analogs include:

Compound Name Substituents Key Properties/Activities Reference
2-Methyl-5-hydroxy-THQ 2-methyl, 5-hydroxy Analgesic (1/8 potency of morphine)
3,4-Diaryl-5,7-dimethoxy-THQ 3,4-diaryl, 5,7-methoxy Anticancer activity via tubulin inhibition
1-(2-(Methylamino)ethyl)-6-thiophene-THQ 1-(methylamino)ethyl, 6-thiophene Selective nNOS inhibition (IC₅₀ < 1 µM)
3,6-Diethyl-THQ 3,6-diethyl Hypothetical enhanced stability/lipophilicity
  • Positional Effects : Substituents at the 3- and 4-positions (e.g., 3,4-diaryl-THQs) are common in anticancer agents due to their planar aromatic interactions , whereas 3,6-diethyl groups may hinder π-π stacking but improve membrane permeability.

Physical and Chemical Properties

Property 1,2,3,4-THQ (Unsubstituted) 3,4-Diaryl-THQ 3,6-Diethyl-THQ (Predicted)
Molecular Weight 133.19 g/mol ~300–400 g/mol ~189.3 g/mol
Melting Point –20°C (liquid) 120–150°C ~50–70°C
Solubility (LogP) 2.1 3.5–4.8 ~3.0–3.5
Stability Oxidizes to quinoline Stable under inert conditions Enhanced steric protection
  • Thermal Stability : Unsubstituted THQ degrades above 400°C, but 3,6-Diethyl-THQ may exhibit higher thermal resistance due to ethyl group stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.